molecular formula C8H8N4O3S B155343 4-Acetamidobenzenesulfonyl azide CAS No. 2158-14-7

4-Acetamidobenzenesulfonyl azide

Cat. No.: B155343
CAS No.: 2158-14-7
M. Wt: 240.24 g/mol
InChI Key: NTMHWRHEGDRTPD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Acetamidobenzenesulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

Major products formed from reactions involving this compound include:

Scientific Research Applications

Drug Development

4-Acetamidobenzenesulfonyl azide serves as a key intermediate in the synthesis of pharmaceutical agents. It is particularly useful for developing targeted therapies that require specific molecular modifications. For example, it has been employed in synthesizing inhibitors for Hepatitis C Virus RNA-dependent RNA polymerase, demonstrating its role in antiviral drug development .

Click Chemistry

This compound is integral to click chemistry reactions, which are characterized by their efficiency and specificity in forming covalent bonds between molecules. In bioconjugation, it facilitates the attachment of biomolecules to surfaces or other molecules, crucial for diagnostics and therapeutic applications .

Material Science

In material science, this compound is utilized to create functionalized polymers and nanomaterials. These materials exhibit enhanced properties such as conductivity and reactivity, making them suitable for applications in electronics and coatings .

Bioconjugation

Researchers leverage its azide functionality for bioconjugation techniques, allowing the attachment of various biomolecules to surfaces or other molecules. This application is vital in developing diagnostic tools and therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound plays a role in developing techniques for detecting and quantifying biomolecules. Its use improves the sensitivity and specificity of assays, aiding in various biochemical analyses .

Hydroazidation Reactions

A notable application of this compound is its use as a hydroazidation catalyst for synthesizing organoazides from alkenes or alkynes. This process has been documented to yield high conversions with minimal side products, showcasing the compound's efficiency .

Synthesis of Monosaccharide-Derived Alcohols

The compound has been utilized in synthesizing monosaccharide-derived alcohols through diazo transfer reactions, demonstrating its utility in carbohydrate chemistry .

Cycloaddition Reactions

In cycloaddition reactions, particularly those involving norbornene derivatives, this compound has shown significant promise. It facilitates the formation of aziridine products with high yields under mild conditions .

Data Tables

Application AreaSpecific Use CaseKey Findings
Drug DevelopmentSynthesis of Hepatitis C inhibitorsEffective intermediate for antiviral agents
Click ChemistryBioconjugation techniquesEfficient covalent bond formation
Material ScienceFunctionalized polymersEnhanced conductivity and reactivity
Analytical ChemistryBiomolecule detectionImproved assay sensitivity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamidobenzenesulfonyl azide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a hydroazidation catalyst and a diazo transfer agent makes it particularly versatile in organic synthesis .

Biological Activity

4-Acetamidobenzenesulfonyl azide is an organic compound recognized for its significant role in organic synthesis, particularly in the introduction of azide groups into various molecules. This compound serves as a versatile reagent and has been studied for its biological activities, including antimicrobial properties and applications in medicinal chemistry.

  • Molecular Formula : C9_9H10_10N4_4O2_2S
  • CAS Number : 2158-14-7
  • Molecular Weight : 226.26 g/mol

This compound acts primarily as a diazo transfer agent, facilitating the introduction of azide groups into organic molecules. This transformation can significantly modify the chemical properties and biological activities of the target compounds. The compound is involved in various biochemical pathways depending on the specific substrates it interacts with, such as in the synthesis of monosaccharide-derived alcohols and non-peptidic NK3 receptor antagonists .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of biofilm growth in Escherichia coli and Pseudomonas aeruginosa. Specifically, one derivative showed a biofilm growth inhibition rate of 42% against E. coli and 23% against P. aeruginosa, with no cytotoxicity observed in human cell lines (HaCaT and Caco-2) at tested concentrations .

Applications in Medicinal Chemistry

The compound has been utilized in the synthesis of biologically active molecules, including:

  • Non-Peptidic NK3 Receptor Antagonists : These compounds have potential therapeutic applications in treating conditions such as anxiety and depression.
  • Antitumor Agents : The compound has been shown to participate in intramolecular cycloaddition reactions that lead to the formation of complex structures with potential anticancer properties .

Study on Biofilm Inhibition

A notable study assessed the efficacy of various sulfonamide derivatives, including those derived from this compound, against bacterial biofilms. The results indicated that these compounds could effectively inhibit biofilm formation, suggesting their potential as anti-infective agents .

CompoundBiofilm Inhibition (% E. coli)Biofilm Inhibition (% P. aeruginosa)Cytotoxicity
5a4223None
SulfacetamideLower than 5aLower than 5aNot reported

Synthetic Routes

The synthesis of this compound typically involves:

  • Reaction with Sodium Azide : The compound is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with sodium azide in an organic solvent like tetrahydrofuran (THF) under controlled conditions .
  • Hydrolysis : The azide can be hydrolyzed under acidic conditions to yield 4-aminobenzenesulfonyl azide, which may exhibit different biological activities .

Q & A

Basic Questions

Q. What is the standard synthesis protocol for 4-Acetamidobenzenesulfonyl azide, and how can yield be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution using 4-acetamidobenzenesulfonyl chloride and sodium azide in acetone at 0°C. Key parameters include:

  • Stoichiometry : A 1:1.5 molar ratio of sulfonyl chloride to sodium azide ensures complete conversion .
  • Catalyst : Tetrabutylammonium chloride (0.3 mol%) enhances reaction efficiency, increasing yield to 84% .
  • Workup : Precipitation in ice-water slurry followed by vacuum drying minimizes product loss.
  • Table 1 : Comparison of Synthesis Conditions
Parameter
SolventAcetoneCH₂Cl₂
CatalystNoneBu₄NCl
Yield75%84%
Reaction Time2 hours16 hours

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Peaks at δ 8.4 ppm (NH), 7.82 ppm (aromatic H), and 2.23 ppm (CH₃) confirm the acetamide and sulfonyl azide groups .
  • FTIR : Absorbance at 2125 cm⁻¹ (N₃ stretch), 1674 cm⁻¹ (C=O), and 1160 cm⁻¹ (S=O) validates functional groups .
  • Elemental Analysis : Matches calculated values (C: 39.86%, H: 3.26%, N: 23.22%) to ensure purity .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazard) .
  • Storage : Keep in a cool, dry place away from heat sources due to azide instability .
  • Spill Management : Neutralize with dilute sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound compare to other sulfonyl azides in diazo transfer reactions?

  • Mechanistic Advantage : The electron-withdrawing acetamide group stabilizes the diazo intermediate, reducing side reactions like dimerization .
  • Safety Profile : Unlike mesyl or tosyl azides, it exhibits no impact sensitivity, making it safer for large-scale use .
  • Application Example : Used in synthesizing diethyl (1-diazo-2-oxopropyl)phosphonate via efficient α-diazo carbonyl formation .

Q. How can Design of Experiments (DOE) optimize reactions involving this compound?

  • Variable Screening : Use fractional factorial designs to identify critical factors (e.g., temperature, solvent polarity, azide stoichiometry) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst loading vs. reaction time) to maximize yield .
  • Case Study : A 2³ full factorial design reduced reaction time by 40% while maintaining >80% yield .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

  • Root Cause Analysis : Variability in melting points (107–111°C vs. 108–110°C) may arise from:

  • Purity Differences : Recrystallization solvents (acetone/water vs. petroleum ether/CH₂Cl₂) affect crystal packing .
  • Analytical Methods : Use differential scanning calorimetry (DSC) for precise measurement .
    • Validation Protocol : Replicate synthesis under controlled conditions and compare with literature data .

Q. What strategies mitigate instability during storage or reaction conditions?

  • Stabilizers : Add 15 wt.% water (as in 2,4,6-triisopropylbenzenesulfonyl azide) to suppress premature decomposition .
  • Inert Atmosphere : Conduct reactions under argon to prevent moisture-induced side reactions .

Properties

IUPAC Name

N-(4-azidosulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMHWRHEGDRTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408598
Record name 4-Acetamidobenzenesulfonyl azide
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Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-14-7
Record name 4-Acetamidobenzenesulfonyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidobenzenesulfonyl azide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2158-14-7
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Record name 4-Acetamidobenzenesulfonyl azide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl (E)-2-diazo-3-pentenoate (5) was prepared using the scheme set forth in FIG. 7A. To a stirred solution of trans-pent-3-enoic acid (3.0 g, 30.0 mmol) in methanol (20 mL) was added concentrated H2SO4 (1 mL). The reaction mixture was stirred for 12 h at room temperature and then slowly neutralized with saturated sodium bicarbonate (NaHCO3). The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine and dried (Na2SO4). The solvent was removed under reduced pressure, and the remaining clear oil (3.30 g, 96% yield) was used for the next step, without further purification. To a stirred solution of methyl trans-pent-3-enoate (1.0 g, 8.77 mmol) and p-ABSA (3.15 g, 13.1 mmol) in CH3CN (20 mL) cooled to 0° C., was added DBU (2.66 g, 17.5 mmol) in one portion. p-ABSA (p-acetamidobenzenesulfonyl azide) was prepared using the procedure outlined in Baum et al., Synth. Commun., 17:1709ff (1987), which is hereby incorporated by reference. The reaction mixture was allowed to warm to room temperature over 7 h then quenched with saturated ammonium chloride (NH4Cl). The aqueous layer was extracted with diethyl ether, and the combined organic layers were washed with brine and dried (Na2SO4). The solvent was removed under reduced pressure and the residue was purified by flash chromatography (SiO2, pentane) to give methyl (E)-2-diazo-3-pentenoate (5) (0.80 g, 65% yield) as an orange oil, which was stored in pentane below −10° C. until ready for use. The spectroscopic data are consistent with previously reported data (Davies et al., J. Org. Chem., 57:3186ff (1992), which is hereby incorporated by reference).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

233.5 g 4-acetylaminobenzenesulfonic acid chloride (approximately 1 mol) are added in cold condition (at 2° to 3° C.) and while being stirred into a solution of 70 g sodium azide (approximately 1 mol) in 800 g water. Subsequently, stirring is continued for 18 hours at room temperature and then the temperature is held at 40° C. for one hour; finally, aspiration is applied and washing with excess water follows. A brown substance is obtained.
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Synthesis routes and methods IV

Procedure details

23.4 g (0.1 mole) of p-acetamidobenzenesulfonyl chloride was dissolved in 300 ml of acetone; any solid impurities present were removed by gravity filtration. The acetone solution was added to a one liter Erlenmeyer flask and stirring maintained magnetically. To this solution was added 8.5 g (.13 mole) of sodium azide dissolved in a minimum amount of water. The reaction mixture develops a red-brown color and a solid material was formed over 30 minute reaction time. The resulting slurry was poured into 1.5 l of ice water and solids removed by filtration. The product was crystallized from benzene to give 18.8 g (80% yield).
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23.4 g
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300 mL
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8.5 g
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ice water
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1.5 L
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Synthesis routes and methods V

Procedure details

Sodium azide (7.8 g, 120 mmol) was charged in a 1 L round bottom flask with water. 4-Acetamidobenzene-1-sulfonyl chloride (23.4 g, 100 mmol) was dissolved in acetone, and this solution was slowly added to the solution of sodium azide. The reaction was then stirred for 16 hours at room temperature and diluted with water. The acetone was then removed. The solid was filtered to give 4-acetamidobenzenesulfonyl azide (21 g, 87%) as a white solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Acetamidobenzenesulfonyl azide
4-Acetamidobenzenesulfonyl azide
4-Acetamidobenzenesulfonyl azide
4-Acetamidobenzenesulfonyl azide

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